

ciprofloxacin: uses, interactions, mechanism of action

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Compound of Interest

Compound Name: *Ciprofloxacin*

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Ciprofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluoroquinolone antibiotic, ciprofloxacin, covering its clinical applications, molecular mechanism of action, and significant drug interactions. The information is intended for a scientific audience and includes detailed experimental protocols and quantitative data to support further research and development.

Clinical Uses and Antibacterial Spectrum

Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of bacterial pathogens.^{[1][2]} It is frequently utilized in the treatment of various infections, including:

- Urinary Tract Infections (UTIs): Both uncomplicated and complicated UTIs.^{[1][3][4]}
- Respiratory Tract Infections: Including community-acquired pneumonia and bronchitis, particularly those caused by Gram-negative bacteria.^{[1][3]}
- Gastrointestinal Infections: Such as infectious diarrhea.^{[1][3]}
- Bone and Joint Infections.^{[1][3]}

- Skin and Soft Tissue Infections.[1][3]
- Intra-abdominal Infections.[1]
- Typhoid Fever.[1][3]
- Certain Sexually Transmitted Infections (STIs): Including gonorrhea.[3][4]
- Inhalational Anthrax: Both for treatment and post-exposure prophylaxis.[3]

The antibacterial activity of ciprofloxacin is particularly potent against Gram-negative bacteria, including *Escherichia coli*, *Haemophilus influenzae*, *Klebsiella pneumoniae*, *Legionella pneumophila*, *Moraxella catarrhalis*, *Proteus mirabilis*, and *Pseudomonas aeruginosa*.[1] Its efficacy against Gram-positive bacteria, such as methicillin-sensitive *Staphylococcus aureus*, *Streptococcus pneumoniae*, and *Enterococcus faecalis*, is comparatively lower than that of newer fluoroquinolones.[1]

Quantitative Antibacterial Activity

The in vitro potency of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin against a selection of clinically relevant bacterial species.

Gram-Negative Bacteria	MIC50 (mg/L)	MIC90 (mg/L)
<i>Escherichia coli</i>	≤0.06	1
<i>Klebsiella pneumoniae</i>	≤0.06	0.25
<i>Pseudomonas aeruginosa</i>	0.25	>8
<i>Haemophilus influenzae</i>	≤0.03	≤0.03
<i>Neisseria gonorrhoeae</i>	≤0.008	0.06

Gram-Positive Bacteria	MIC50 (mg/L)	MIC90 (mg/L)
Staphylococcus aureus (Methicillin-susceptible)	0.25	0.5
Streptococcus pneumoniae	1	2
Enterococcus faecalis	0.5	1

Note: MIC values can vary depending on the geographical location and the source of the isolates.

Mechanism of Action

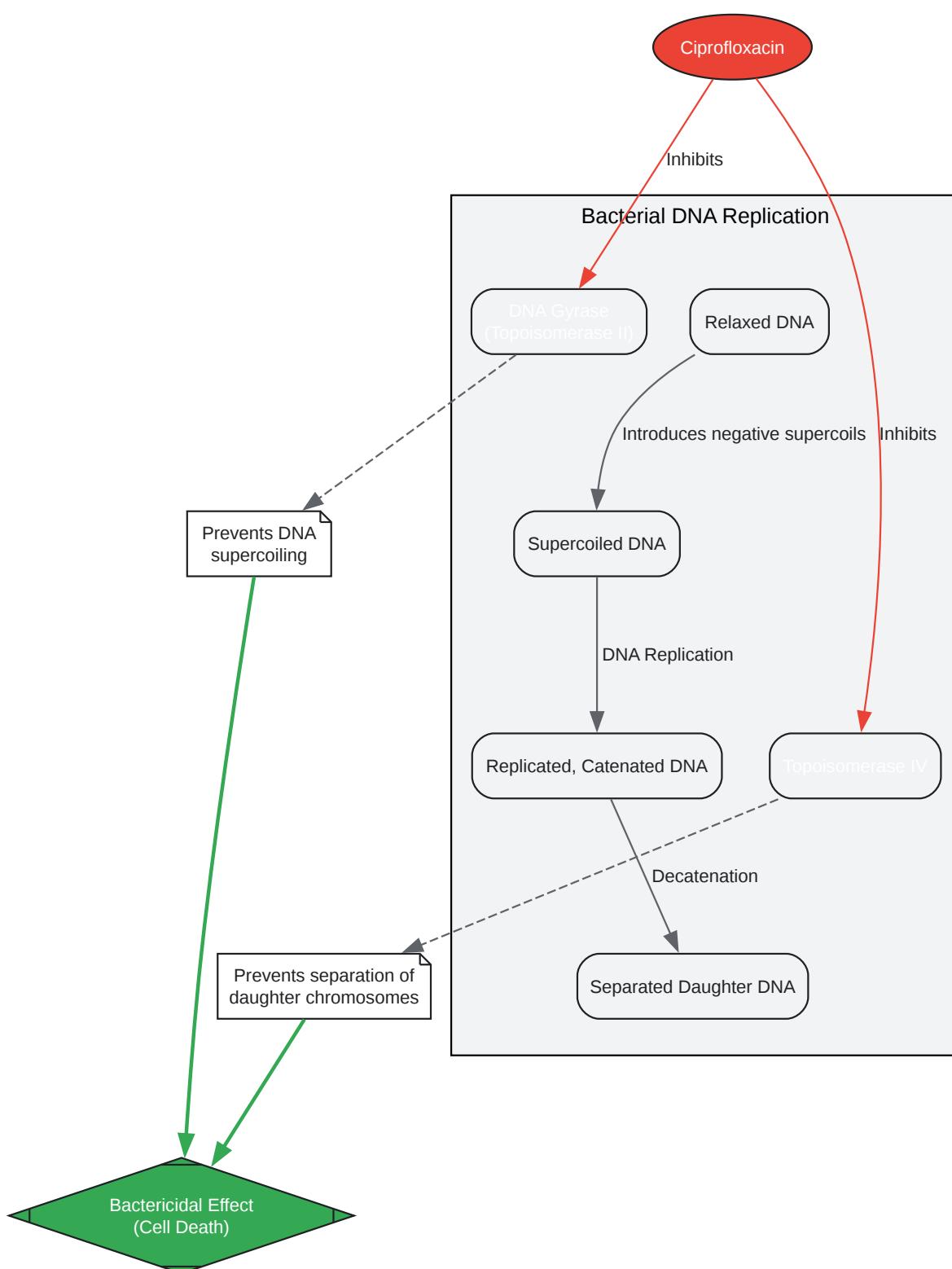
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]

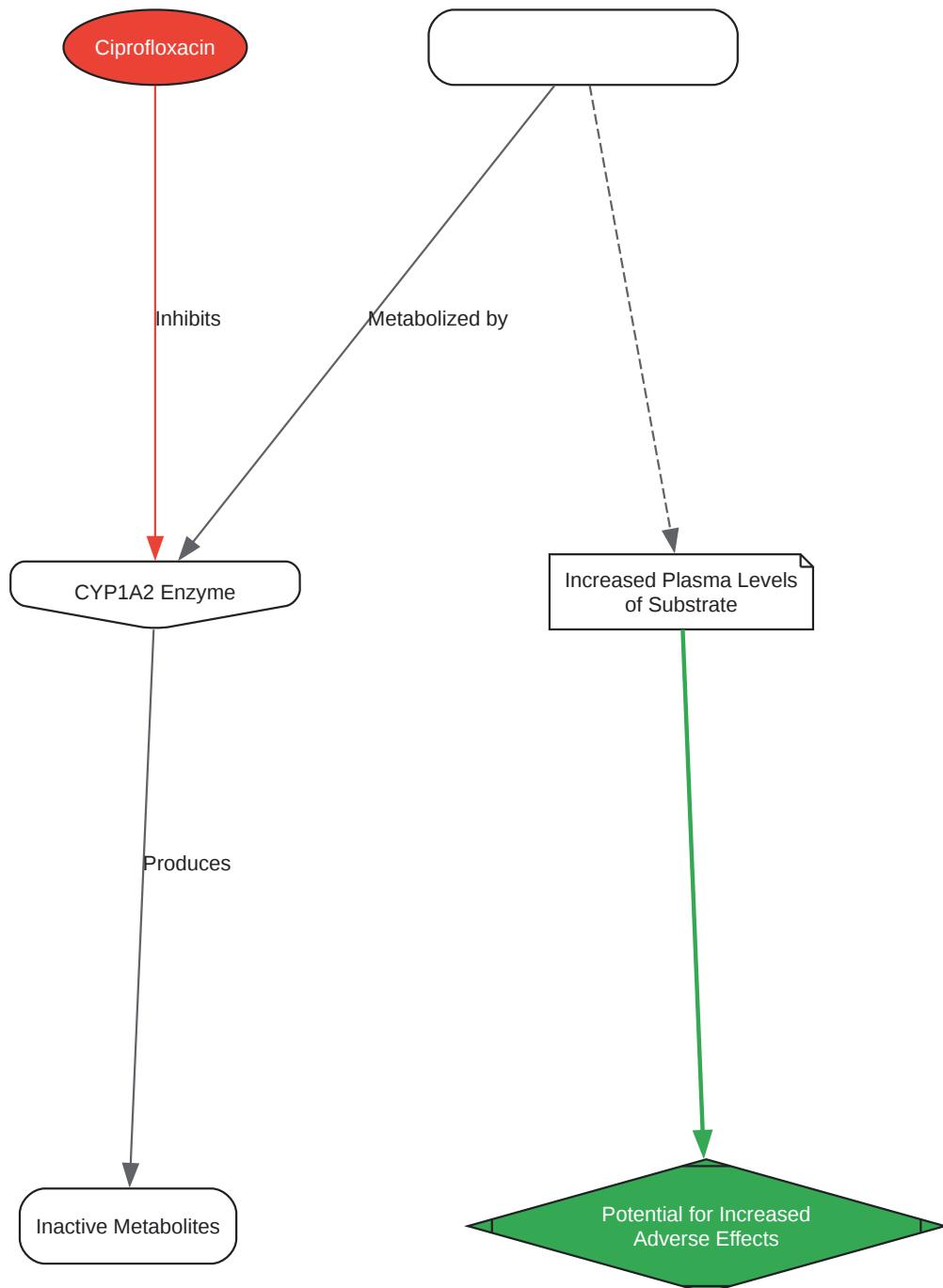
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, thereby preventing the re-ligation of the DNA strands.[6]

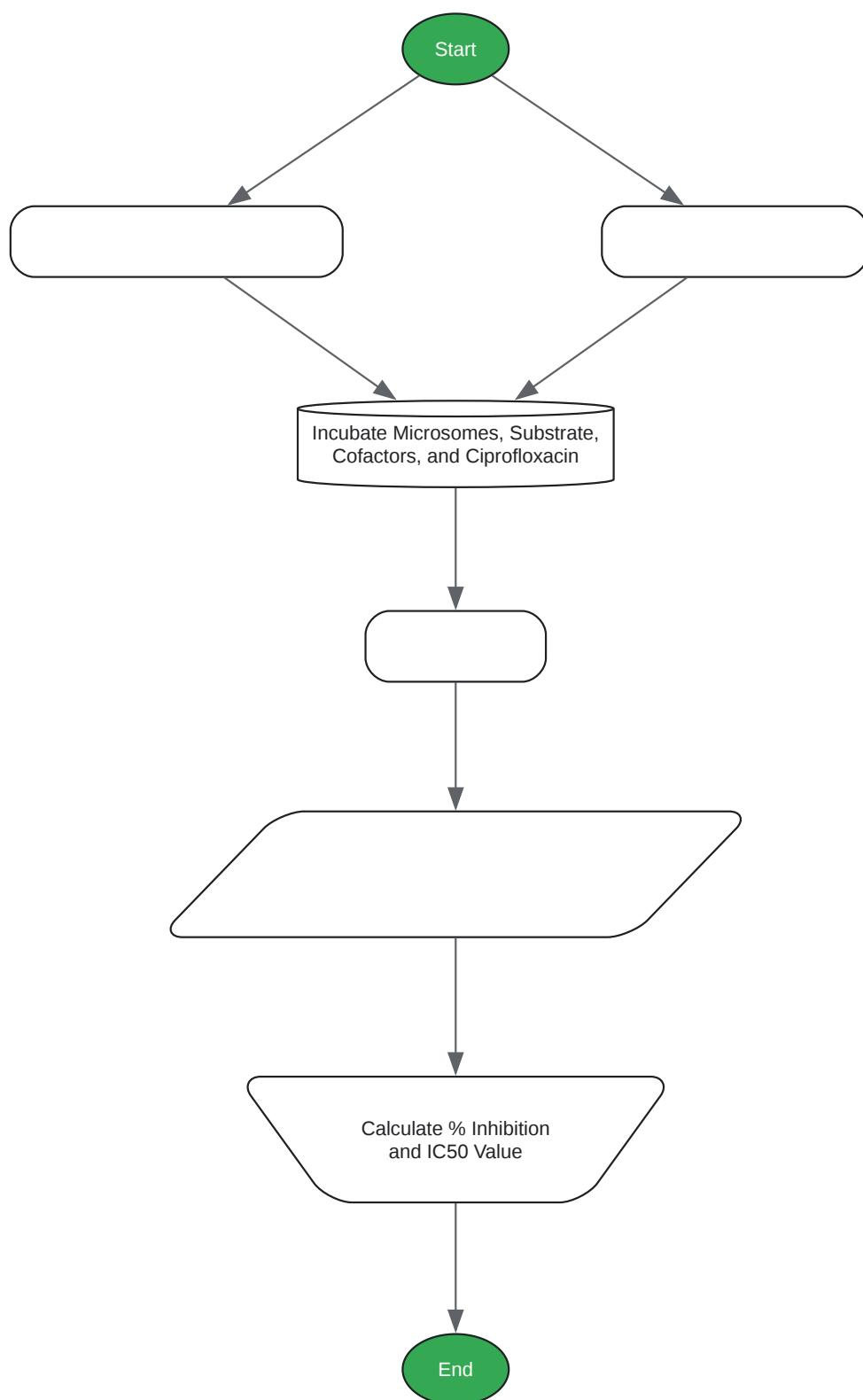
Topoisomerase IV: This enzyme plays a critical role in the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of the replicated chromosomes into daughter cells, which ultimately halts cell division.[6]

The stabilization of these enzyme-DNA complexes by ciprofloxacin leads to the accumulation of double-strand DNA breaks, a lethal event for the bacterium.[7]

Below is a diagram illustrating the mechanism of action of ciprofloxacin.





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